4-methyl-2,3-dihydro-1H-inden-1-ol
Overview
Description
4-methyl-2,3-dihydro-1H-inden-1-ol is an organic compound with the molecular formula C10H12O. It is a derivative of indan, a bicyclic hydrocarbon, and features a hydroxyl group (-OH) attached to the first carbon of the indan ring system. This compound is of interest in various fields of chemistry due to its unique structure and reactivity.
Mechanism of Action
Target of Action
It is known that indole derivatives, which are structurally similar to 4-methyl-2,3-dihydro-1h-inden-1-ol, bind with high affinity to multiple receptors . This suggests that this compound may also interact with various biological targets.
Mode of Action
Indole derivatives are known to exhibit a broad range of biological activities, including antiviral, anti-inflammatory, anticancer, anti-hiv, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities . This suggests that this compound may interact with its targets in a manner that leads to a variety of biological effects.
Biochemical Pathways
Given the wide range of biological activities exhibited by indole derivatives , it is likely that this compound affects multiple biochemical pathways, leading to diverse downstream effects.
Result of Action
Given the broad range of biological activities exhibited by indole derivatives , it is likely that this compound has diverse molecular and cellular effects.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-methyl-2,3-dihydro-1H-inden-1-ol can be achieved through several methods. One common approach involves the reduction of 4-methyl-1-indanone using a reducing agent such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4). The reaction typically takes place in an inert solvent like tetrahydrofuran (THF) under controlled temperature conditions to ensure the selective reduction of the carbonyl group to a hydroxyl group.
Industrial Production Methods
In an industrial setting, the production of this compound may involve catalytic hydrogenation of 4-methyl-1-indanone using a metal catalyst such as palladium on carbon (Pd/C) under high pressure and temperature. This method allows for efficient and scalable production of the compound.
Chemical Reactions Analysis
Types of Reactions
4-methyl-2,3-dihydro-1H-inden-1-ol undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form 4-methyl-1-indanone using oxidizing agents like chromium trioxide (CrO3) or pyridinium chlorochromate (PCC).
Reduction: Further reduction of the compound can lead to the formation of 4-methyl-2,3-dihydro-1H-indene.
Substitution: The hydroxyl group can be substituted with other functional groups through reactions with reagents such as thionyl chloride (SOCl2) to form 4-methyl-2,3-dihydro-1H-indene chloride.
Common Reagents and Conditions
Oxidation: Chromium trioxide (CrO3) in acetic acid or pyridinium chlorochromate (PCC) in dichloromethane.
Reduction: Sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) in tetrahydrofuran (THF).
Substitution: Thionyl chloride (SOCl2) in the presence of a base like pyridine.
Major Products Formed
Oxidation: 4-methyl-1-indanone.
Reduction: 4-methyl-2,3-dihydro-1H-indene.
Substitution: 4-methyl-2,3-dihydro-1H-indene chloride.
Scientific Research Applications
4-methyl-2,3-dihydro-1H-inden-1-ol has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.
Biology: The compound’s derivatives are studied for their potential biological activities, such as antimicrobial and anti-inflammatory properties.
Medicine: Research is ongoing to explore its potential as a building block for drug development, particularly in the synthesis of compounds with therapeutic properties.
Industry: It is used in the production of fragrances and flavoring agents due to its pleasant odor.
Comparison with Similar Compounds
Similar Compounds
1H-Inden-1-ol: Similar structure but lacks the methyl group at the 4-position.
2,3-dihydro-1H-inden-1-ol: Similar structure but lacks the methyl group at the 4-position.
4-methyl-1-indanone: Similar structure but contains a carbonyl group instead of a hydroxyl group.
Uniqueness
4-methyl-2,3-dihydro-1H-inden-1-ol is unique due to the presence of both a hydroxyl group and a methyl group on the indan ring system. This combination of functional groups imparts distinct chemical properties and reactivity, making it valuable for various synthetic and research applications.
Properties
IUPAC Name |
4-methyl-2,3-dihydro-1H-inden-1-ol | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12O/c1-7-3-2-4-9-8(7)5-6-10(9)11/h2-4,10-11H,5-6H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JTUTZTVFJIHGGX-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C2CCC(C2=CC=C1)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H12O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
148.20 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods I
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Synthesis routes and methods II
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Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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